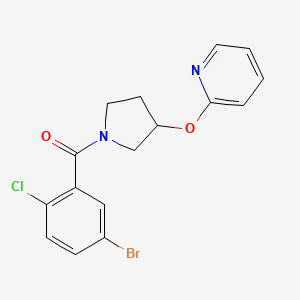
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a pyrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The pyrazine and imidazole moieties are then incorporated through a series of condensation and cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
Uniqueness
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, pyrimidine, or quinoline groups. These differences can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable molecule for various research and industrial applications.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-26(24,25)22-8-2-13(3-9-22)16(23)20-7-11-21-10-6-19-15(21)14-12-17-4-5-18-14/h4-6,10,12-13H,2-3,7-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBODFJBDXIJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2H-1,3-benzodioxol-5-yl)-1-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea](/img/structure/B2698030.png)




![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)

